molecular formula C13H14F2N2O B2986650 N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide CAS No. 2305530-04-3

N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide

Cat. No. B2986650
CAS RN: 2305530-04-3
M. Wt: 252.265
InChI Key: PNMVBVZFJFZFLX-UHFFFAOYSA-N
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Description

“N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide” is a complex organic compound. The name suggests that it contains an isoindole group, which is a type of heterocycle, and a difluoroethyl group, which contains two fluorine atoms. The prop-2-enamide part of the name suggests the presence of an acrylamide group .


Molecular Structure Analysis

Based on its name, this compound likely has a complex molecular structure with multiple functional groups. The isoindole group is a heterocyclic compound, meaning it contains a ring of atoms of at least two different elements. The difluoroethyl group contains two fluorine atoms, and the acrylamide group contains a double bond and an amide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure and the functional groups present. For example, the acrylamide group might undergo reactions with nucleophiles, and the fluorine atoms in the difluoroethyl group might be susceptible to substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms might make it more lipophilic, and the presence of polar functional groups like the amide group might influence its solubility in different solvents .

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s a biologically active compound, its mechanism of action would depend on its structure and the specific biological targets it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, many acrylamide derivatives are toxic, and fluorinated compounds can sometimes be hazardous due to the reactivity of fluorine .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it has biological activity, it might be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it might be studied in the context of synthetic chemistry .

properties

IUPAC Name

N-[2-(2,2-difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O/c1-2-13(18)16-11-4-3-9-6-17(8-12(14)15)7-10(9)5-11/h2-5,12H,1,6-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMVBVZFJFZFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(CN(C2)CC(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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